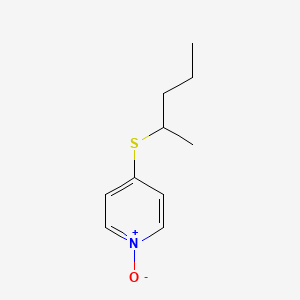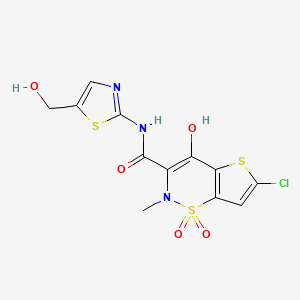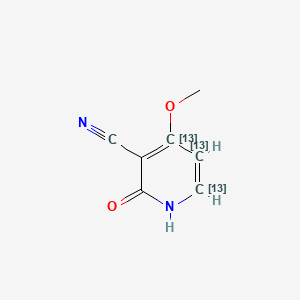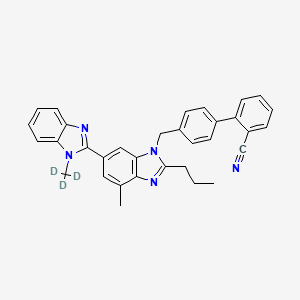![molecular formula C6H6ClFO B588600 3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride CAS No. 146038-54-2](/img/structure/B588600.png)
3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride is a fluorinated organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of a fluorine atom and a carbonyl chloride group in its structure makes it a versatile building block for various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride typically involves the fluorination of bicyclo[1.1.1]pentane derivatives. One common method is the radical fluorination of bicyclo[1.1.1]pentane-1-carboxylic acid using fluorinating agents under controlled conditions . The reaction is carried out under anhydrous conditions and often requires the use of a radical initiator to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve scale-up of the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to form 3-fluorobicyclo[1.1.1]pentane derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids and other oxidized derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Reduced Derivatives: Formed by reduction reactions.
Oxidized Derivatives: Formed by oxidation reactions.
Scientific Research Applications
3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Material Science: Employed in the development of novel materials with unique properties.
Chemical Biology: Utilized in the study of biological systems and the development of chemical probes.
Industrial Chemistry: Applied in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The fluorine atom in the compound can influence the electronic properties of the molecule, making it more reactive in certain chemical reactions . The carbonyl chloride group is highly reactive and can readily participate in substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
3-Fluorobicyclo[1.1.1]pentane-1-amine: Contains an amine group instead of a carbonyl chloride group.
Uniqueness
3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride is unique due to the presence of both a fluorine atom and a carbonyl chloride group in its structure. This combination imparts distinct reactivity and makes it a valuable intermediate for various chemical syntheses .
Properties
IUPAC Name |
3-fluorobicyclo[1.1.1]pentane-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFO/c7-4(9)5-1-6(8,2-5)3-5/h1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBPCNIRYUWXTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40664483 |
Source


|
| Record name | 3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40664483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146038-54-2 |
Source


|
| Record name | 3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40664483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N',N''-[Nitrilotris(2,1-ethanediylthio-2,1-ethanediyl)]tris[5-(dimethylamino)-1-naphthalenesulfonamide](/img/structure/B588519.png)







